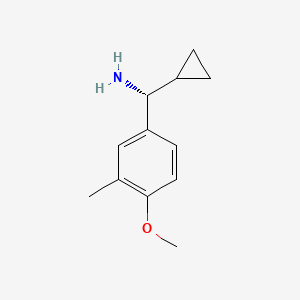
(R)-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine is an organic compound with the molecular formula C11H15NO It is a chiral amine with a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methoxy-3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor such as diazomethane or a Simmons-Smith reagent.
Attachment of the Methanamine Moiety: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Substitution with 4-Methoxy-3-Methylphenyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the 4-methoxy-3-methylphenyl precursor with the cyclopropylmethanamine intermediate.
Industrial Production Methods
Industrial production of ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyclopropyl ring or the aromatic ring, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho or para to the methoxy group, using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, sodium hydride, or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
Chemistry
In chemistry, ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a ligand for studying enzyme-substrate interactions, particularly those involving amine oxidases or cytochrome P450 enzymes. It may also be used in the design of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing drugs targeting neurological disorders, inflammation, or cancer.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional group compatibility make it valuable for various manufacturing processes.
作用机制
The mechanism of action of ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the aromatic and cyclopropyl groups contribute to hydrophobic interactions and steric effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(4-Methoxy-3-methylphenyl)methanamine: Lacks the cyclopropyl group, resulting in different reactivity and biological activity.
®-Cyclopropyl(4-methoxyphenyl)methanamine: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine is unique due to the combination of its cyclopropyl group, methanamine moiety, and substituted aromatic ring. This combination imparts distinct reactivity, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
(R)-cyclopropyl-(4-methoxy-3-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-8-7-10(5-6-11(8)14-2)12(13)9-3-4-9/h5-7,9,12H,3-4,13H2,1-2H3/t12-/m1/s1 |
InChI 键 |
PUDSMXNHHPFARH-GFCCVEGCSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)[C@@H](C2CC2)N)OC |
规范 SMILES |
CC1=C(C=CC(=C1)C(C2CC2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


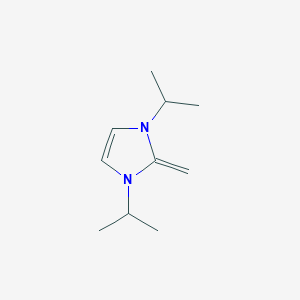
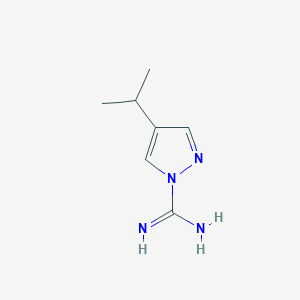
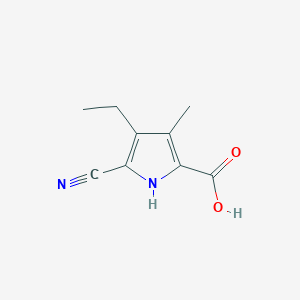

![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
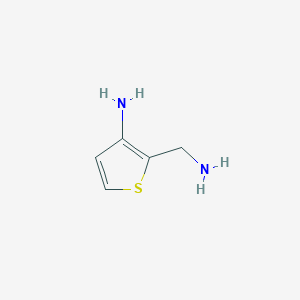

![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)

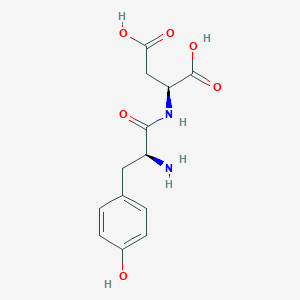
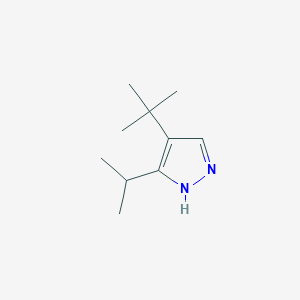

![3H-[1]Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel-](/img/structure/B15206621.png)
